molecular formula C20H28O3 B12430838 15-Deoxy-Delta12,14-Prostaglandin J2-d9

15-Deoxy-Delta12,14-Prostaglandin J2-d9

Cat. No.: B12430838
M. Wt: 325.5 g/mol
InChI Key: VHRUMKCAEVRUBK-ALEWIJCRSA-N
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Description

15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin derived from the dehydration of prostaglandin D2 (PGD2). It is known for its potent biological activities, including anti-inflammatory, anti-tumor, and pro-apoptotic effects. As an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), 15d-PGJ2 plays a significant role in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15d-PGJ2 typically involves the dehydration of PGD2. This process can be catalyzed by albumin or occur spontaneously under physiological conditions. The key steps include:

Industrial Production Methods: While the industrial production of 15d-PGJ2 is not extensively documented, it is likely to involve large-scale synthesis using the aforementioned chemical routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 15d-PGJ2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C20H28O3

Molecular Weight

325.5 g/mol

IUPAC Name

(Z)-7-[(1S,5E)-5-[(E)-5,5,6,6,7,7,8,8,8-nonadeuteriooct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i1D3,2D2,3D2,4D2

InChI Key

VHRUMKCAEVRUBK-ALEWIJCRSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O

Canonical SMILES

CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O

Origin of Product

United States

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